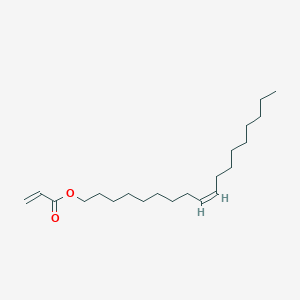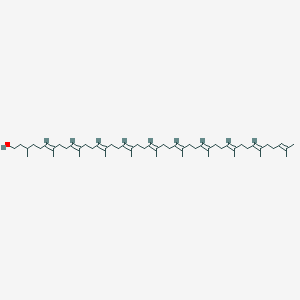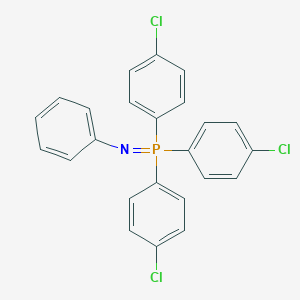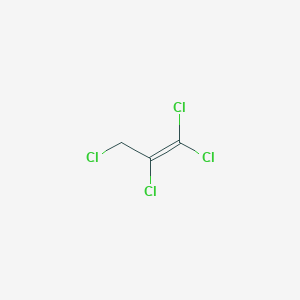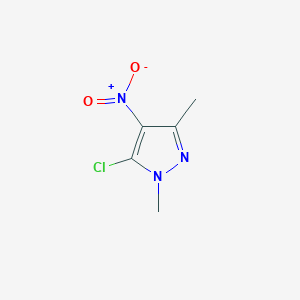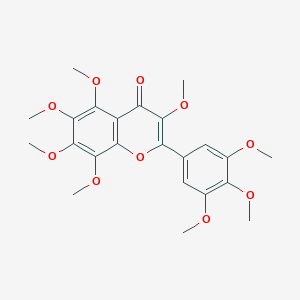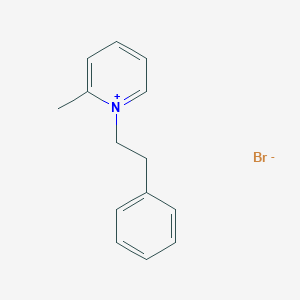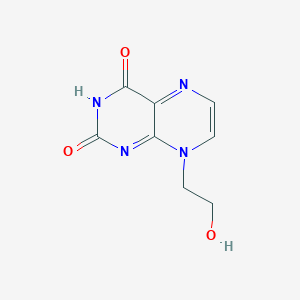
Lumazine, 8-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lumazine, 8-(2-hydroxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of lumazine, a heterocyclic aromatic organic compound that is found in many natural sources, including bacteria, fungi, and plants. Lumazine, 8-(2-hydroxyethyl)- has been synthesized using various methods and has shown promising results in several scientific studies.
作用機序
Lumazine, 8-(2-hydroxyethyl)- exerts its biological effects through various mechanisms, including its ability to scavenge free radicals and its ability to induce apoptosis in cancer cells. It has been found to interact with several cellular pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化学的および生理学的効果
Lumazine, 8-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have a protective effect on the liver and kidney, making it potentially useful in the treatment of liver and kidney diseases.
実験室実験の利点と制限
Lumazine, 8-(2-hydroxyethyl)- has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for research on lumazine, 8-(2-hydroxyethyl)-. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of lumazine, 8-(2-hydroxyethyl)- and to optimize its use in various applications.
Conclusion:
Lumazine, 8-(2-hydroxyethyl)- is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it useful in the treatment of oxidative stress-related diseases, while its potential as a photodynamic therapy agent makes it useful in the treatment of cancer. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
合成法
Lumazine, 8-(2-hydroxyethyl)- can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms to produce the compound. One of the most common methods of synthesizing lumazine, 8-(2-hydroxyethyl)- is through the reaction of lumazine with ethylene oxide in the presence of a base.
科学的研究の応用
Lumazine, 8-(2-hydroxyethyl)- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have potential as a photodynamic therapy agent for the treatment of cancer.
特性
CAS番号 |
13300-40-8 |
|---|---|
製品名 |
Lumazine, 8-(2-hydroxyethyl)- |
分子式 |
C8H8N4O3 |
分子量 |
208.17 g/mol |
IUPAC名 |
8-(2-hydroxyethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15) |
InChIキー |
MPUQYYWAZGJZMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
正規SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
同義語 |
8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



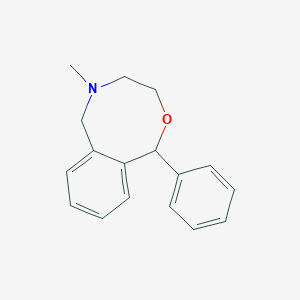





![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
